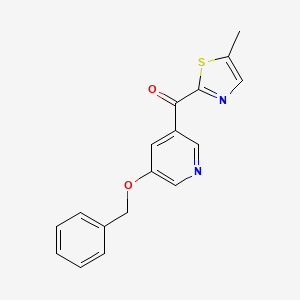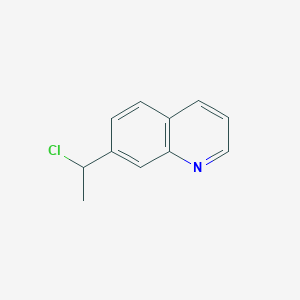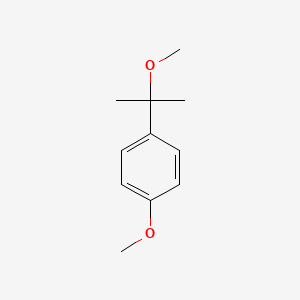
1-Methoxy-4-(2-methoxypropan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-(2-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where a methoxy group and a 2-methoxypropan-2-yl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(2-methoxypropan-2-yl)benzene typically involves the alkylation of anisole (methoxybenzene) with 2-methoxypropane. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the carbocation intermediate necessary for the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-Methoxy-4-(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-Methoxy-4-(2-methoxypropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-Methoxy-4-(2-methoxypropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, and other biochemical processes.
相似化合物的比较
Similar Compounds
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but with a phenylethenyl group instead of a 2-methoxypropan-2-yl group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of a 2-methoxypropan-2-yl group.
1-Methoxy-4-(2-phenylethyl)benzene: Features a 2-phenylethyl group instead of a 2-methoxypropan-2-yl group.
Uniqueness
1-Methoxy-4-(2-methoxypropan-2-yl)benzene is unique due to the presence of the 2-methoxypropan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
99334-84-6 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
1-methoxy-4-(2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-4)9-5-7-10(12-3)8-6-9/h5-8H,1-4H3 |
InChI 键 |
ASCPZQFKVUYGQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
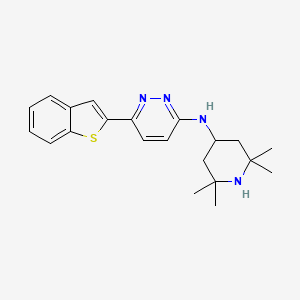
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
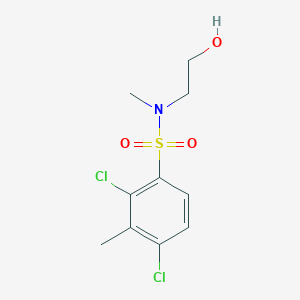
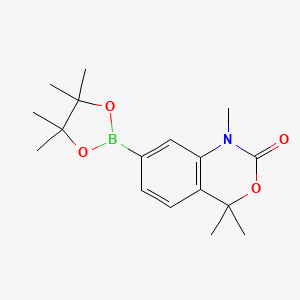
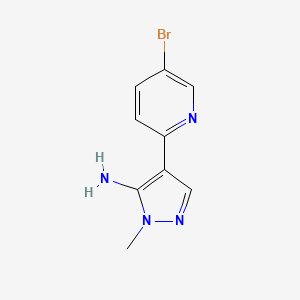
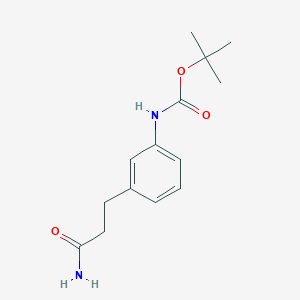
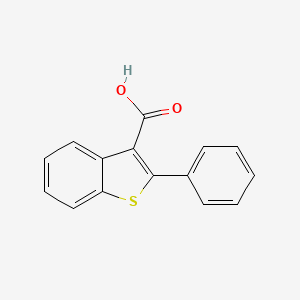
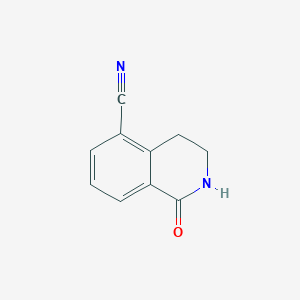
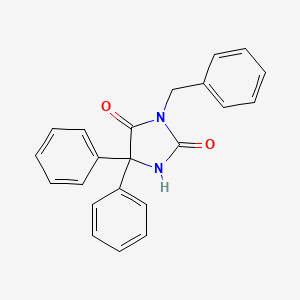
![N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)

